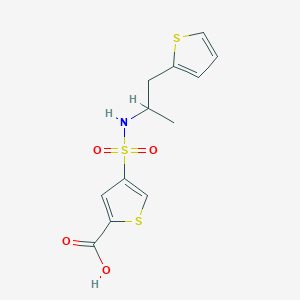
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone, also known as APB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a benzoxazine derivative and has been found to exhibit interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. This compound has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been found to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation-related diseases. This compound has also been found to exhibit anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy. This compound has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions, which makes it easy to handle. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to administer in vivo. This compound also has a relatively short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone. One potential direction is the development of novel analogs of this compound that exhibit improved pharmacological properties. Another potential direction is the study of the long-term effects of this compound on various physiological systems. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and increase its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a benzoxazine derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. While this compound has some limitations for lab experiments, there are several future directions for the study of this compound that could lead to the development of novel therapeutics.
Synthesemethoden
The synthesis of (3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves the reaction of 2-aminophenol with salicylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the benzoxazine ring. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
(3-Aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit interesting pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(3-aminophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGGQLDVJAVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)

![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
